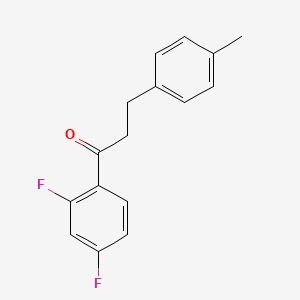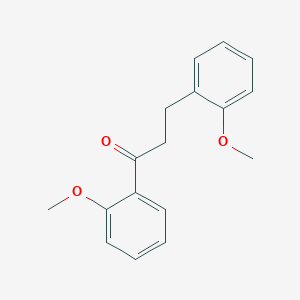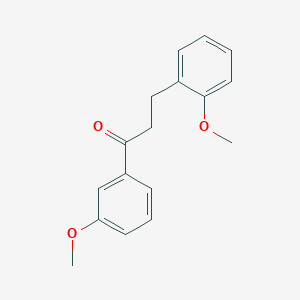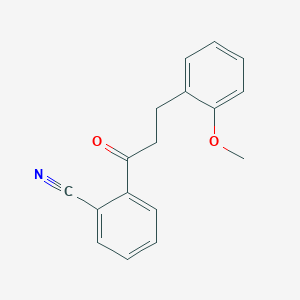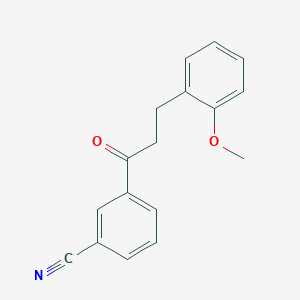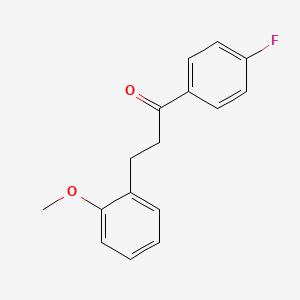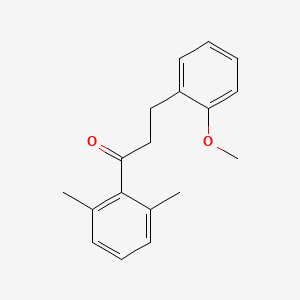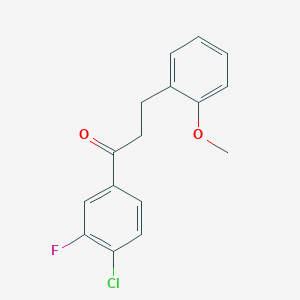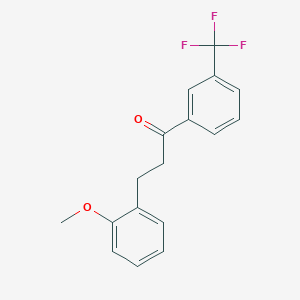
2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone, it’s worth noting that similar compounds have been synthesized through various methods . For instance, a group led by Zhong published a synthesis method for producing a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .
Applications De Recherche Scientifique
Copolymerization Studies
One significant application of 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone is in the field of copolymerization. Research by Savittieri et al. (2022) demonstrates its use in creating novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene. These compounds were examined for their chemical properties and decomposition behavior in nitrogen, indicating potential for material science and engineering applications (Savittieri et al., 2022).
Structural Analysis and Molecular Interactions
The molecular structure of compounds related to this compound has been a focus of research. Chopra et al. (2007) studied substituted chalcones, revealing how these molecules pack using weak intermolecular contacts. This research provides insight into the structural characteristics of such compounds, which is essential for understanding their potential applications in various fields (Chopra, Mohan, Vishalakshi, & Row, 2007).
Optical Applications
The compound's derivatives have been explored for their optical properties. Shetty et al. (2017) synthesized new chalcones related to this compound and studied their third-order optical nonlinearity, indicating potential applications in optical limiting and other photonic technologies (Shetty et al., 2017).
Synthesis and Reaction Studies
The synthesis and reactions of derivatives of this compound have been extensively studied, contributing to the understanding of their chemical behavior and potential uses in various fields. For instance, Gevorgyan et al. (1989) conducted studies on the synthesis and biological activity of hydrochlorides of derivatives, highlighting the diverse chemical reactions these compounds can undergo (Gevorgyan et al., 1989).
Fluorescence Studies
Research on boronic acid derivatives related to this compound has been conducted to explore their fluorescence properties. Geethanjali et al. (2015) investigated the fluorescence quenching of such derivatives, providing valuable information for potential applications in sensory and imaging technologies (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDHDFZFLIRLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644288 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-13-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
